
6H05
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
K-Ras inhibitors are a class of compounds designed to target and inhibit the activity of the K-Ras protein, which is a small GTPase. K-Ras is one of the most commonly mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . These inhibitors are crucial in cancer therapy as they aim to block the signaling pathways that drive tumor growth and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of K-Ras inhibitors often involves structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . For instance, noncovalent inhibitors targeting the K-Ras G12D mutation have been discovered through virtual screening of diverse compounds, followed by molecular docking and scoring techniques . Additionally, macrocyclic peptides have been identified using mixture libraries and automated ligand identification systems .
Industrial Production Methods: Industrial production of K-Ras inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of chemical reactions, purification, and validation to produce the final compound suitable for clinical use .
Chemical Reactions Analysis
Types of Reactions: K-Ras inhibitors undergo various chemical reactions, including covalent modification, oxidation, and substitution . For example, covalent inhibitors targeting the K-Ras G12C mutation bind irreversibly in the switch-II pocket, relying on a covalent reaction with the acquired cysteine .
Common Reagents and Conditions: Common reagents used in the synthesis of K-Ras inhibitors include vicinal dicarbonyl compounds, such as phenylglyoxal and methylglyoxal, which selectively modify arginine residues on proteins . The reaction conditions often involve physiological pH and specific temperature settings to ensure selective targeting and binding .
Major Products Formed: The major products formed from these reactions are the covalent or noncovalent complexes of K-Ras inhibitors with the K-Ras protein. These complexes effectively inhibit the activity of the K-Ras protein, thereby blocking the downstream signaling pathways involved in cancer progression .
Scientific Research Applications
Cancer Research and Treatment
6H05 is primarily studied for its applications in oncology, particularly in targeting K-Ras mutations. The K-Ras protein is a member of the Ras family of small GTPases, which act as molecular switches in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. Mutations in K-Ras are commonly associated with several cancers, including pancreatic, colorectal, and lung cancers.
Case Studies
- In Vitro Studies : Research has demonstrated that this compound effectively inhibits the proliferation of cancer cell lines harboring the K-Ras(G12C) mutation. In controlled laboratory settings, cells treated with this compound showed reduced growth rates and increased apoptosis compared to untreated controls .
- Animal Models : Preclinical studies using mouse models have indicated that administration of this compound leads to significant tumor regression in xenograft models implanted with K-Ras(G12C) mutant tumors .
Drug Development
The specificity of this compound for the mutant form of K-Ras makes it a promising candidate for drug development aimed at precision medicine. The ongoing research focuses on:
- Combination Therapies : Exploring the efficacy of this compound in combination with other therapeutic agents to enhance treatment outcomes for patients with K-Ras-driven tumors.
- Formulation Optimization : Investigating different formulations to improve bioavailability and therapeutic index in clinical settings .
Research Tool
Beyond its potential as a therapeutic agent, this compound serves as an important research tool in molecular biology:
- Biochemical Assays : It is utilized in assays designed to study Ras signaling pathways and the effects of mutations on protein function.
- Target Validation : Researchers employ this compound to validate K-Ras as a therapeutic target by assessing its impact on cellular processes related to cancer progression .
Mechanism of Action
The mechanism of action of K-Ras inhibitors involves binding to the K-Ras protein and blocking its activity. K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state . K-Ras inhibitors, such as sotorasib and adagrasib, bind to the switch-II pocket of the K-Ras G12C mutant, locking it in an inactive state and preventing downstream signaling . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
K-Ras inhibitors are unique in their ability to target specific mutations within the K-Ras protein. Similar compounds include inhibitors targeting other members of the RAS family, such as HRAS and NRAS . K-Ras inhibitors are distinct in their specificity for K-Ras mutations, particularly the G12C mutation . Other similar compounds include pan-KRAS inhibitors, PROTACs, siRNAs, and PNAs, which target multiple RAS isoforms or employ different mechanisms of action .
List of Similar Compounds
- HRAS inhibitors
- NRAS inhibitors
- Pan-KRAS inhibitors
- PROTACs
- siRNAs
- PNAs
K-Ras inhibitors represent a significant advancement in targeted cancer therapy, offering hope for improved treatment outcomes in patients with K-Ras-driven cancers.
Biological Activity
6H05, chemically known as the trifluoroacetate salt of a selective allosteric inhibitor of the oncogenic K-Ras(G12C) protein, has garnered attention in cancer research due to its unique mechanism of action. This compound is particularly significant in the context of targeting K-Ras mutations, which are prevalent in various cancers, including pancreatic and colorectal cancers. The following sections delve into the biological activity, mechanisms, and research findings associated with this compound.
This compound functions as an allosteric inhibitor , meaning it binds to a site on the K-Ras protein that is distinct from the active site. This binding induces conformational changes that alter the protein's nucleotide preference from guanosine triphosphate (GTP) to guanosine diphosphate (GDP). This shift is crucial because K-Ras mutations often lead to uncontrolled cell signaling that promotes tumor growth and survival.
Key Features of this compound:
- Allosteric Modulation : Alters K-Ras activity without directly competing for the active site.
- Selectivity : Primarily affects the G12C mutant form of K-Ras while sparing wild-type K-Ras, making it a promising candidate for targeted therapy.
- Enhanced Solubility : The trifluoroacetate salt form increases solubility and stability, facilitating laboratory applications.
Research Findings
Recent studies have highlighted several critical aspects of this compound's biological activity:
- Inhibition Profile : In vitro studies demonstrate that this compound shows significant inhibition of K-Ras(G12C) function in lung cancer cell lines, indicating its potential utility in therapeutic contexts .
- Structure-Activity Relationship (SAR) : SAR studies reveal that modifications to this compound can enhance its binding affinity and selectivity for K-Ras(G12C), suggesting avenues for further drug optimization .
- Comparative Analysis : Compared to other K-Ras inhibitors like Sotorasib and Adagrasib, which are direct inhibitors, this compound's allosteric mechanism provides a different therapeutic approach. This distinction may lead to unique clinical outcomes in combination therapies .
Table 1: Comparison of K-Ras Inhibitors
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
This compound | Allosteric inhibitor of K-Ras(G12C) | Alters nucleotide preference; selective for G12C |
Sotorasib | Direct inhibitor of K-Ras(G12C) | First FDA-approved drug targeting K-Ras(G12C) |
Adagrasib | Similar direct inhibition of K-Ras(G12C) | Demonstrated efficacy in clinical trials |
BI-3406 | Allosteric inhibitor of K-Ras | Targets different conformational states |
SAR629 | Inhibits downstream signaling pathways | Focuses on inhibiting MEK/ERK pathway |
Case Studies
Several case studies illustrate the application and effectiveness of this compound in research settings:
- Lung Cancer Cell Line Study : A study conducted on various lung cancer cell lines demonstrated that treatment with this compound led to a marked reduction in cell proliferation and survival rates compared to untreated controls. This suggests that this compound effectively impairs oncogenic signaling pathways mediated by mutant K-Ras .
- Combination Therapy Exploration : Preliminary investigations into combining this compound with other therapeutic agents (e.g., MEK inhibitors) showed synergistic effects, enhancing overall anti-tumor efficacy. These findings indicate potential for developing combination regimens incorporating this compound in clinical settings .
Q & A
How to formulate a focused and complex research question for studying compound 6H05?
Basic A robust research question must balance specificity and complexity. Begin by narrowing the scope to a specific property or mechanism of this compound (e.g., "How does this compound modulate enzymatic activity in X pathway?"). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and academic value . Ensure the question demands multi-dimensional analysis (e.g., integrating structural and functional data) rather than a binary answer .
Q. What methodological considerations are crucial when designing experiments for this compound?
Basic
- Reproducibility : Document synthesis protocols, purity verification methods (e.g., HPLC), and environmental controls (temperature, pH) .
- Variables : Define independent (e.g., concentration gradients) and dependent variables (e.g., binding affinity).
- Controls : Include negative/positive controls to isolate this compound-specific effects .
- Theoretical alignment : Align experimental parameters with hypotheses derived from prior literature .
Q. How to address contradictions in existing data on this compound's properties?
Advanced
Contradictions often arise from methodological variability (e.g., assay sensitivity) or contextual factors (e.g., cell-line specificity). Steps:
Conduct a systematic literature review to categorize discrepancies by experimental conditions .
Perform meta-analysis to quantify variability in reported outcomes (e.g., IC50 values).
Design cross-validation experiments using standardized protocols to isolate confounding factors .
Q. What strategies ensure ethical compliance in this compound research involving human or animal subjects?
Basic
- Pre-approval : Obtain institutional review board (IRB) or animal ethics committee clearance before initiating studies .
- Data anonymization : For clinical data linked to this compound, use coding systems to protect participant identities .
- Transparency : Disclose potential conflicts of interest (e.g., funding sources) in publications .
Q. How to integrate theoretical frameworks into the study of this compound's mechanisms?
Advanced
- Selection : Choose theories that align with this compound’s known interactions (e.g., molecular docking theories for binding studies) .
- Hypothesis testing : Use computational models (e.g., DFT calculations) to predict this compound’s behavior, then validate empirically .
- Iterative refinement : Update frameworks based on emergent data (e.g., if this compound exhibits non-canonical signaling) .
Q. What are best practices for analyzing quantitative and qualitative data in this compound research?
Basic
- Quantitative : Apply statistical tests (ANOVA, t-tests) with corrections for multiple comparisons. Use software like R or Python for reproducibility .
- Qualitative : Thematic analysis for observational data (e.g., microscopy images) should follow standardized coding frameworks .
- Integration : Triangulate findings (e.g., correlate spectroscopic data with activity assays) .
Q. How to develop a robust data management plan for this compound studies?
Basic
- Storage : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets (e.g., deposition in Zenodo or institutional repositories) .
- Metadata : Document experimental conditions (e.g., solvent used, batch numbers) in machine-readable formats .
- Backup : Implement version control (e.g., Git) for computational analyses .
Q. What advanced statistical methods are appropriate for interpreting this compound's multivariate data?
Advanced
- Machine learning : Use clustering algorithms (e.g., PCA) to identify patterns in high-throughput screening data .
- Bayesian inference : Model dose-response relationships with uncertainty intervals for safer extrapolation .
- Network analysis : Map this compound’s interaction partners in biological pathways using graph theory .
Q. How to handle reproducibility challenges in synthesizing this compound?
Advanced
- Protocol optimization : Validate synthesis steps (e.g., reaction time, catalysts) via Design of Experiments (DoE) .
- Batch documentation : Track impurities and yield variations across synthesis batches .
- Collaborative verification : Share protocols with independent labs to confirm reproducibility .
Q. What peer review considerations are critical when publishing this compound findings?
Basic
- Clarity : Avoid jargon; define acronyms (e.g., "this compound" should be spelled out at first mention) .
- Data accessibility : Include raw data in supplementary materials or repositories .
- Limitations : Disclose methodological constraints (e.g., "In vitro models may not fully recapitulate in vivo dynamics") .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O2S3/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18/h3-6,16H,7-15H2,1-2H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEYMZOUPNIHLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.